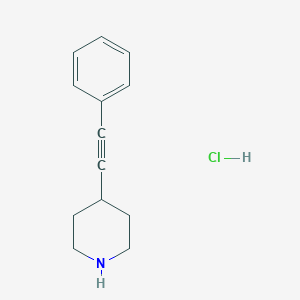
4-(Phenylethynyl)piperidine hydrochloride
Descripción general
Descripción
4-(Phenylethynyl)piperidine hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are known for their diverse biological activities and have been the subject of various structure-activity relationship (SAR) studies. Piperidine derivatives have been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE), antagonists for NMDA receptors, and modulators of monoamine transporters, among other activities .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance biological activity. For instance, the introduction of a phenyl group on the nitrogen atom of the amide moieties in certain piperidine derivatives has resulted in enhanced anti-AChE activity . Similarly, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids has been carried out to assess their activity as competitive ligands for the NMDA receptor . The synthesis of these compounds is typically achieved through multi-step organic reactions, which may include the use of protective groups, substitution reactions, and the formation of amide or ester linkages.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal structure of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride has been characterized, revealing that the piperidine ring forms dihedral angles with two benzene rings, which may influence its interaction with biological targets . The conformation of the piperidine ring, such as chair or boat conformations, can also affect the compound's ability to bind to receptors or enzymes .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride has been used to synthesize a compound with potential bioactivity . The reactivity of the piperidine nitrogen atom is often exploited in the synthesis of these derivatives, allowing for the introduction of different substituents that can enhance the compound's pharmacological profile10.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical application. Thermal analysis can provide insights into the stability of these compounds under various temperature conditions . Additionally, the optical properties, such as UV absorption and fluorescence, can be relevant for the detection and quantification of these compounds in biological assays .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
4-(Phenylethynyl)piperidine hydrochloride has been characterized in studies focusing on its crystal and molecular structure. For instance, the crystal structure of related compounds like 4-piperidinecarboxylic acid hydrochloride has been determined through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. These studies provide essential insights into the physical and chemical properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Bioactivity and Anti-leukemia Potential
Synthesis and Medicinal Chemistry
Synthesis and evaluation of derivatives of 4-(Phenylethynyl)piperidine hydrochloride have been a significant area of research, particularly in the field of medicinal chemistry. For instance, a study focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluating their anti-acetylcholinesterase activity. This research highlighted the importance of substituent modification to enhance biological activity (Sugimoto et al., 1990).
Pharmaceutical Applications
The pharmaceutical applications of 4-(Phenylethynyl)piperidine hydrochloride derivatives are another area of significant research interest. Studies have characterized various derivatives for their potential as analgesics, exploring their molecular structures, crystallography, and theoretical calculations to understand their mechanisms of action and potential therapeutic uses (Jimeno et al., 2003).
Antibacterial Activity
Some derivatives of 4-(Phenylethynyl)piperidine hydrochloride have been studied for their antibacterial properties. For example, compounds containing piperidine synthesized under microwave irradiation have been evaluated for their effectiveness against bacterial infections, highlighting the broad scope of potential applications of these derivatives in combating infectious diseases (Merugu, Ramesh, & Sreenivasulu, 2010).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, often leading to downstream effects .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can often influence the action of pharmaceutical compounds .
Propiedades
IUPAC Name |
4-(2-phenylethynyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOVPGZXSAEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726306 | |
| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylethynyl)piperidine hydrochloride | |
CAS RN |
654663-00-0 | |
| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




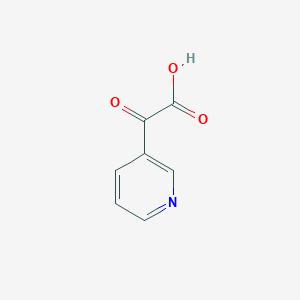
![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
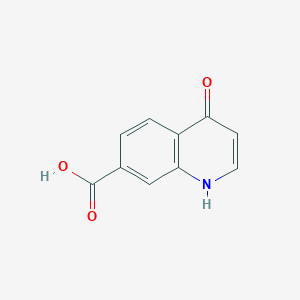

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
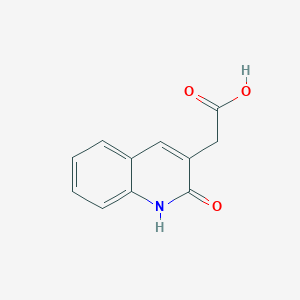
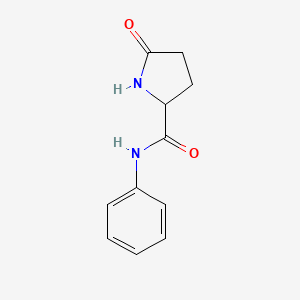

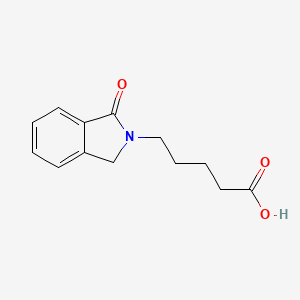
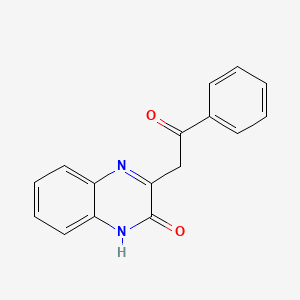
![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)
![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)